2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole ring, a pyridinone (2-oxopyridin-1(2H)-yl) moiety, and a substituted phenylacetamide group.
Properties
IUPAC Name |
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O4/c1-14-5-10-19(31-2)18(12-14)25-20(29)13-28-11-3-4-17(23(28)30)22-26-21(27-32-22)15-6-8-16(24)9-7-15/h3-12H,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANYENANZHPJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-bromobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide.
Synthesis of the pyridine derivative: The oxadiazole intermediate is then reacted with 2-chloronicotinic acid under reflux conditions to form the pyridine derivative.
Acetamide formation: Finally, the pyridine derivative is coupled with 2-methoxy-5-methylaniline in the presence of acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Products may include amine derivatives.
Substitution: Products may include various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacophore in drug design due to its unique structural features. Oxadiazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds with oxadiazole moieties can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
Chemical Biology
In chemical biology, this compound is utilized to study biological pathways and interactions. Its ability to interact with various biomolecules makes it a valuable tool for understanding complex biological systems. Research has demonstrated that the compound can modulate enzyme activity and receptor functions, thereby influencing cellular processes.
Materials Science
The compound also finds applications in materials science, particularly in developing novel materials with specific electronic or photonic properties. The unique combination of heterocyclic structures allows for the engineering of materials with tailored functionalities, which can be used in sensors or electronic devices.
Anticancer Activity
A notable study evaluated the anticancer potential of oxadiazole derivatives similar to the compound . These derivatives were tested against various cancer cell lines, showing promising results with IC50 values in the low micromolar range. For example, one derivative demonstrated significant cytotoxicity against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines .
Antimicrobial Properties
Another research effort focused on the antimicrobial efficacy of oxadiazole compounds. The findings indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, or microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with the target molecule, differing primarily in heterocyclic cores, substituents, or linker groups:
Key Findings from Comparative Analysis
Core Heterocycle Influence: The 1,2,4-oxadiazole in the target compound offers moderate metabolic stability compared to triazole derivatives (e.g., ), which are more resistant to enzymatic degradation. However, oxadiazoles are often associated with higher binding affinity to enzymes like PARP or COX-2 .
Substituent Effects :
- The 2-methoxy-5-methylphenyl group in the target compound balances lipophilicity and steric hindrance, whereas analogues with 4-methoxyphenyl () or 3-methylphenyl () groups show varied logP values (estimated 3.5–4.2), impacting bioavailability.
- Sulfonyl -containing analogues (e.g., ) demonstrate higher oxidative stability but may suffer from reduced cellular uptake due to polarity.
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step cyclization (for oxadiazole) and amide coupling, similar to methods for triazole derivatives (). However, benzothieno-pyrimidinone scaffolds () require more complex sulfur-annulation steps.
Biological Activity Trends :
- While specific data for the target compound are lacking, structurally related acetamides with 4-bromophenyl groups (e.g., ) show IC₅₀ values in the micromolar range against cancer cell lines (e.g., MCF-7, HeLa).
- Sulfanyl-linked compounds () often exhibit thiol-mediated redox modulation, which may confer antioxidant or pro-apoptotic effects.
Biological Activity
The compound 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The presence of bromine and methoxy groups further influences its pharmacological properties.
Antimicrobial Activity
Research has shown that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance, studies indicate that compounds containing the oxadiazole ring have demonstrated activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for similar compounds range from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, while exhibiting moderate activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .
Anticancer Activity
The compound's anticancer potential has been evaluated in various studies. Research on related oxadiazole derivatives has shown promising results in inhibiting cancer cell proliferation. For example, certain derivatives demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin against multiple cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl and pyridine rings significantly enhance cytotoxicity .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 1 | Bacillus subtilis | 4.69 |
| 2 | Staphylococcus aureus | 5.64 |
| 3 | E. coli | 8.33 |
| 4 | Pseudomonas aeruginosa | 13.40 |
Table 2: Anticancer Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| A | A431 | <10 |
| B | Jurkat | <15 |
| C | HT29 | <20 |
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of oxadiazole derivatives revealed that modifications at the para position of the phenyl ring significantly enhanced antibacterial activity against Staphylococcus aureus. The presence of electron-withdrawing groups was found to be crucial for enhancing potency .
- Cytotoxicity in Cancer Cells : In another investigation, a derivative similar to the compound was tested against several cancer cell lines, showing IC50 values below those of established drugs like doxorubicin. This suggests that structural modifications can lead to novel anticancer agents with improved efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
